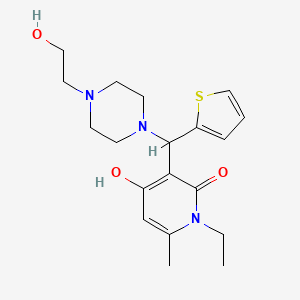
1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H27N3O3S and its molecular weight is 377.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic compound notable for its diverse biological activities. This compound integrates a pyridine ring, a piperazine moiety, and various substituents that contribute to its pharmacological potential. The presence of functional groups such as hydroxyl and thiophenes enhances its solubility and bioavailability, making it a candidate for further medicinal chemistry exploration.
Chemical Structure and Properties
The molecular formula of the compound is C19H27N3O3S, with a molecular weight of 377.5 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O3S |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 939242-85-0 |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions are crucial in the treatment of various psychiatric disorders, including depression and anxiety.
Key Mechanisms:
- Serotonin Receptor Modulation : Compounds with piperazine and pyridine structures often exhibit affinity for serotonin receptors, potentially enhancing mood and cognitive function.
- Dopamine Pathway Interaction : The structural components suggest possible interactions with dopamine receptors, which are significant in the management of neurological disorders.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Neuroleptic Activity
- The piperazine derivative is commonly associated with neuroleptic effects, making it a potential candidate for treating schizophrenia and other psychotic disorders.
2. Antidepressant Properties
- Preliminary studies suggest that this compound may have antidepressant effects due to its interaction with serotonin pathways.
3. Antimicrobial Effects
- Similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.
Research Findings
A series of studies have focused on the synthesis and biological evaluation of this compound:
Case Studies
- Neuropharmacological Studies : A study evaluated the effects of this compound on animal models of depression, demonstrating significant reductions in depressive-like behaviors compared to controls.
- In Vitro Assays : The compound was subjected to various in vitro assays to assess its interaction with neurotransmitter receptors. Results indicated moderate affinity for both serotonin and dopamine receptors.
- Antimicrobial Testing : The compound's antimicrobial activity was tested against several bacterial strains, revealing promising results that warrant further investigation.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyethyl)piperazine | Contains piperazine; used in pharmaceuticals | Neuroleptic activity |
| 4-Methoxyphenylpiperazine | Similar piperazine structure; psychotropic effects | Antidepressant properties |
| 6-Methylpyridin-2(1H)-one | Pyridine ring; potential antimicrobial activity | Antimicrobial effects |
Eigenschaften
IUPAC Name |
1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-3-22-14(2)13-15(24)17(19(22)25)18(16-5-4-12-26-16)21-8-6-20(7-9-21)10-11-23/h4-5,12-13,18,23-24H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLRSQASSIHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CS2)N3CCN(CC3)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














